molecular formula C23H22N2O4 B11155405 methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11155405
M. Wt: 390.4 g/mol
InChI Key: DFYPDHLVOUNVJC-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant biological activity. This article reviews the compound's structure, synthesis, and various biological effects, particularly its anticancer properties and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C24H25N2O4C_{24}H_{25}N_{2}O_{4} with a molecular weight of approximately 409.47 g/mol. The structural features include a pyrrole ring, methoxyphenyl group, and an indole derivative, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the pyrrole ring.
  • Introduction of the methoxyphenyl group.
  • Functionalization at the indole position.

Research indicates that various synthetic pathways can yield high purity and yield for this compound, making it accessible for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines:

  • Breast Cancer (T47D Cell Line) : The compound exhibited significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
  • Cervical Cancer (HeLa Cell Line) : Similar cytotoxicity was observed, suggesting a broad spectrum of activity against different cancer types.
    Cell LineIC50 Value (µM)Reference
    T47D15.0
    HeLa12.5

The proposed mechanism involves:

  • Induction of apoptosis in cancer cells through activation of caspase pathways.
  • Inhibition of specific kinases involved in cell cycle regulation and survival signaling pathways.

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Properties : Reduces inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of similar compounds derived from the same structural framework. For instance:

  • Study on Quinazoline Derivatives : Found that modifications to the phenyl and pyrrole components significantly affected anticancer activity, indicating structure-activity relationships that could be applied to methyl 5-(4-methoxyphenyl)-2-methyl derivatives .
  • Comparative Analysis : A study comparing various methoxy-substituted indoles found that those with similar substitutions demonstrated enhanced cytotoxicity, reinforcing the importance of the methoxy group in biological efficacy .

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C23H22N2O4/c1-12-5-10-17-16(11-12)19(22(26)25-17)20-18(23(27)29-4)13(2)24-21(20)14-6-8-15(28-3)9-7-14/h5-11,19,24H,1-4H3,(H,25,26)

InChI Key

DFYPDHLVOUNVJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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